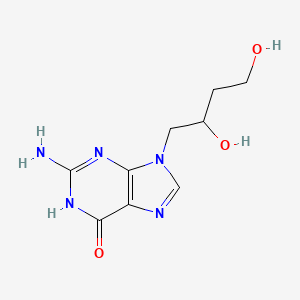
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H6F6O. It is characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoromethyl magnesium bromide (Grignard reagent) in anhydrous ether. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Reduction: Another method involves the reduction of 2,2,2-trifluoro-1-(4-(trifluoromethoxy
Properties
Molecular Formula |
C9H6F6O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H |
InChI Key |
JKYTUWKXPZTBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


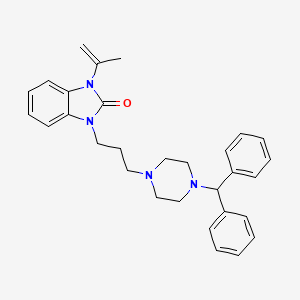
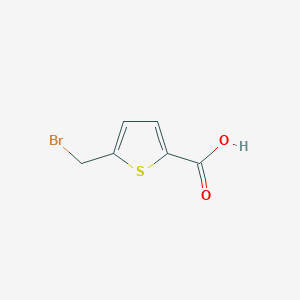
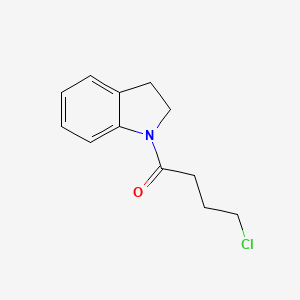
![2-tert-butyl 8-methyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2,8(5H)-dicarboxylate](/img/structure/B8767690.png)
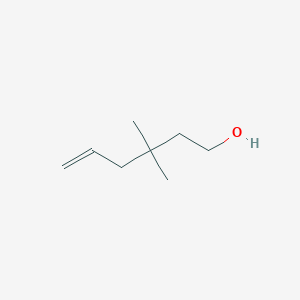
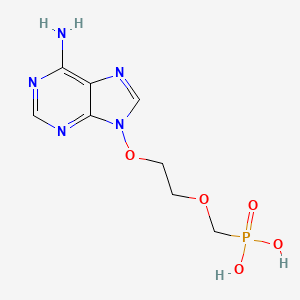
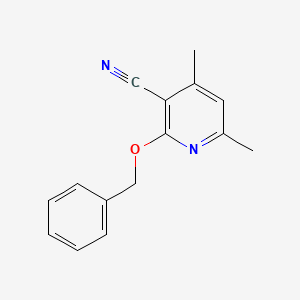
![1-[(6-Methylpyridin-3-YL)carbonyl]piperazine](/img/structure/B8767732.png)
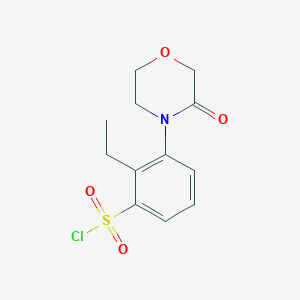
![5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one](/img/structure/B8767749.png)
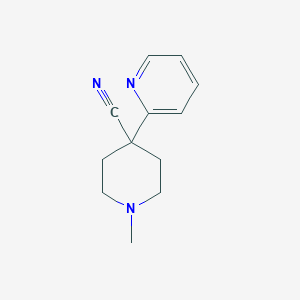
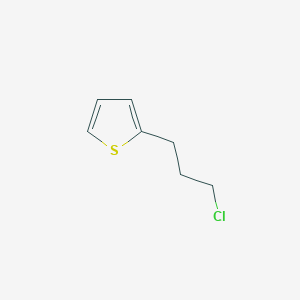
![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)
